methyl 4,5-dimethoxy-2-[(2S)-12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl]benzoate
Description
Methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate is a complex organic compound with a unique structure that includes multiple methoxy groups and a fused ring system
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2S)-12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7/c1-25-21-14(15-10-13(32-2)6-7-17(15)26-21)8-9-27(25)24(31)28(23(25)30)18-12-20(34-4)19(33-3)11-16(18)22(29)35-5/h6-7,10-12,26H,8-9H2,1-5H3/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFJZPFPPPRENH-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=C(CCN1C(=O)N(C2=O)C4=CC(=C(C=C4C(=O)OC)OC)OC)C5=C(N3)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C3=C(CCN1C(=O)N(C2=O)C4=CC(=C(C=C4C(=O)OC)OC)OC)C5=C(N3)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate typically involves multiple steps, starting from simpler precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar compounds to methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate include:
Methyl 4,5-dimethoxy-2-nitrobenzoate: A related compound with similar structural features but different functional groups.
Methyl 6-nitroveratrate: Another compound with methoxy groups and a nitro group, used in similar synthetic applications. These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including cyclization, esterification, and functional group modifications. For example:
- Cyclization : Refluxing intermediates in polar solvents like DMSO (18 hours) to form tetracyclic frameworks, followed by distillation under reduced pressure and crystallization .
- Esterification : Reacting benzaldehyde derivatives with acetic acid catalysts in ethanol, followed by solvent evaporation and filtration to isolate esters .
- Intermediate purification : Column chromatography (e.g., using silica gel with ethyl acetate/hexane mixtures) or recrystallization (water-ethanol) to achieve high purity .
Q. How is the stereochemistry of the (2S)-configured center validated?
Q. What safety precautions are critical during handling?
- PPE : Wear NIOSH-approved safety glasses, nitrile gloves, and lab coats to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes, especially during reflux or combustion .
- Incompatible materials : Avoid strong acids/bases to prevent hazardous decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for the tetracyclic core synthesis?
- Catalyst screening : Test Lewis acids (e.g., TiCl₄) to accelerate cyclization, as seen in analogous triazole syntheses .
- Solvent effects : Compare polar aprotic solvents (DMSO, DMF) versus ethers; DMSO may enhance reaction rates but require longer reflux times .
- Temperature control : Optimize reflux duration (e.g., 18 hours vs. shorter periods) to balance yield and side-product formation .
Q. How to resolve discrepancies in reported spectral data for structurally similar compounds?
Q. What strategies are effective for isolating this compound from complex reaction mixtures?
Q. How to assess the compound’s stability under varying storage conditions?
Q. What biological assays are suitable for preliminary activity screening?
- Enzyme inhibition : Target CYP450 isoforms (e.g., CYP3A4) using fluorescence-based assays, given structural similarities to known inhibitors .
- Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting potential apoptosis-inducing effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
